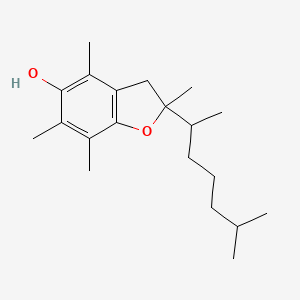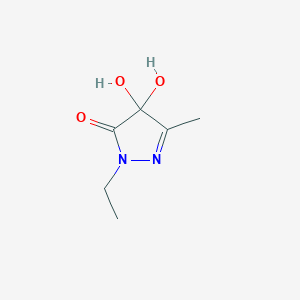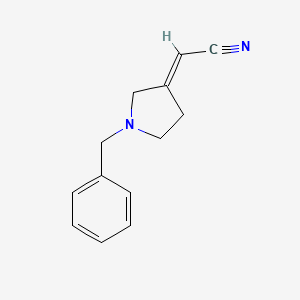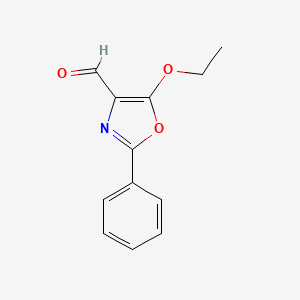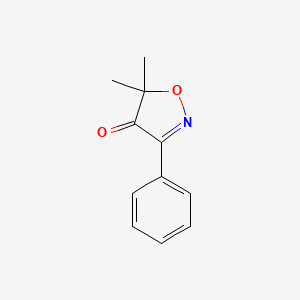![molecular formula C9H10N2O2 B15208297 (2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
(2-Methoxybenzo[d]oxazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxybenzo[d]oxazol-4-yl)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound features a methoxy group at the second position and a methanamine group at the fourth position of the benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzo[d]oxazol-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives. The reaction typically requires the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.
Another approach involves the use of 2-methoxybenzoyl chloride and o-aminophenol as starting materials. The reaction is carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to introduce the methanamine group at the fourth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Methoxybenzo[d]oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (2-Hydroxybenzo[d]oxazol-4-yl)methanamine.
Reduction: The oxazole ring can be reduced to form the corresponding benzoxazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: (2-Hydroxybenzo[d]oxazol-4-yl)methanamine
Reduction: Benzoxazoline derivatives
Substitution: Various substituted benzoxazole derivatives depending on the reagents used
科学的研究の応用
(2-Methoxybenzo[d]oxazol-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as a fluorescent probe for detecting specific biomolecules or cellular components.
Medicine: Benzoxazole derivatives, including this compound, are investigated for their potential as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of (2-Methoxybenzo[d]oxazol-4-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and methanamine groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved can vary depending on the specific biological system and target.
類似化合物との比較
Similar Compounds
- (2-Hydroxybenzo[d]oxazol-4-yl)methanamine
- (2-Chlorobenzo[d]oxazol-4-yl)methanamine
- (2-Fluorobenzo[d]oxazol-4-yl)methanamine
Uniqueness
(2-Methoxybenzo[d]oxazol-4-yl)methanamine is unique due to the presence of the methoxy group at the second position, which can influence its chemical reactivity and biological activity The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate for the synthesis of more complex benzoxazole derivatives
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
(2-methoxy-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C9H10N2O2/c1-12-9-11-8-6(5-10)3-2-4-7(8)13-9/h2-4H,5,10H2,1H3 |
InChIキー |
UWTAKZUEKIIIFS-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C=CC=C2O1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


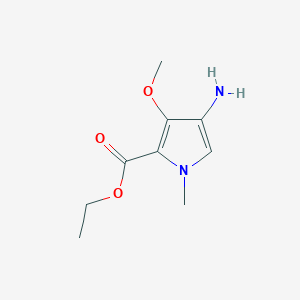
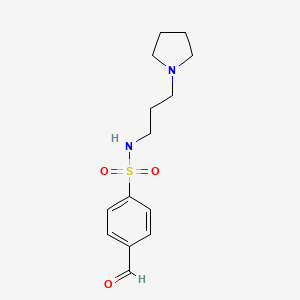
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
